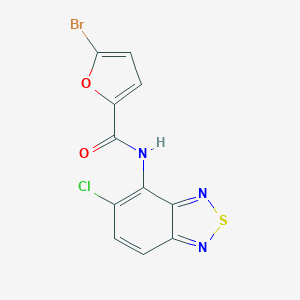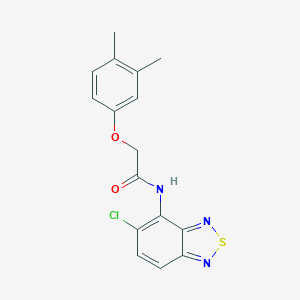![molecular formula C19H22BrN3O4S B244341 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as BRL-15572, is a novel and potent antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is predominantly expressed in the central nervous system and plays a crucial role in regulating wakefulness and arousal. BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is involved in the regulation of wakefulness and arousal. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide blocks the binding of orexin to the receptor, which leads to a decrease in wakefulness and arousal. This mechanism of action makes 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide a potential therapeutic agent for sleep disorders and other neurological disorders associated with hyperarousal.
Biochemical and physiological effects:
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been shown to decrease wakefulness and increase non-REM sleep in animals. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to have a good safety profile and does not produce significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has several advantages for use in lab experiments. It is a selective antagonist of the orexin-1 receptor, which makes it useful for studying the role of orexin-1 receptor in various physiological and pathological conditions. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been shown to have a good safety profile and does not produce significant adverse effects. However, one limitation of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is that it is a relatively new compound, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for the study of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One potential direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety disorders, depression, and schizophrenia. Another direction is to study the long-term effects of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide and its potential for tolerance and dependence. Finally, more research is needed to understand the role of orexin-1 receptor in various physiological and pathological conditions and how 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be used to modulate its activity.
Métodos De Síntesis
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 4-(methylsulfonyl)piperazine in the presence of a base to form the intermediate. The intermediate is then reacted with 2-(4-aminophenyl)acetamide to yield the final product, 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in preclinical studies. 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been studied for its potential use in the treatment of sleep disorders, such as narcolepsy and insomnia.
Propiedades
Fórmula molecular |
C19H22BrN3O4S |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22BrN3O4S/c1-27-18-8-7-14(13-15(18)20)19(24)21-16-5-3-4-6-17(16)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Clave InChI |
RGYGNVMOHPHRPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244261.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)




![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)